molecular formula C10H13FN2 B13647171 2-Fluoro-5-(piperidin-2-yl)pyridine

2-Fluoro-5-(piperidin-2-yl)pyridine

Cat. No.: B13647171
M. Wt: 180.22 g/mol
InChI Key: QWLQAXDZGYEGHM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperidin-2-yl)pyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(piperidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF). This reaction yields substituted 2-fluoro-5-fluoroalkoxypyridines .

Industrial Production Methods: Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium nitrite (NaNO₂) in hydrofluoric acid (HF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Fluoro-5-fluoroalkoxypyridines
  • 2-Fluoro-5-(piperidin-2-yl)benzene
  • 2-Fluoro-5-(piperidin-2-yl)thiophene

Comparison: Compared to other similar compounds, 2-Fluoro-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both fluorine and piperidine moieties. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-5-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2

InChI Key

QWLQAXDZGYEGHM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)F

Origin of Product

United States

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